molecular formula C11H23N B2718678 (1S)-1-(3,3,5-Trimethylcyclohexyl)ethanamine CAS No. 2248220-95-1

(1S)-1-(3,3,5-Trimethylcyclohexyl)ethanamine

Cat. No.: B2718678
CAS No.: 2248220-95-1
M. Wt: 169.312
InChI Key: ANEKNQRRTWIWCG-KYHHOPLUSA-N
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Description

(1S)-1-(3,3,5-Trimethylcyclohexyl)ethanamine is an organic compound that belongs to the class of amines It features a cyclohexane ring substituted with three methyl groups and an ethanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(3,3,5-Trimethylcyclohexyl)ethanamine typically involves the following steps:

    Cyclohexane Derivative Preparation: Starting with a cyclohexane derivative, the three methyl groups are introduced through alkylation reactions.

    Amination: The ethanamine group is introduced via a nucleophilic substitution reaction, where an appropriate leaving group on the cyclohexane derivative is replaced by an amine group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Catalytic Hydrogenation: Using catalysts such as palladium or platinum to facilitate the hydrogenation of precursors.

    Continuous Flow Reactors: Employing continuous flow reactors to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(3,3,5-Trimethylcyclohexyl)ethanamine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding oxides or imines.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The ethanamine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions involving strong bases or acids to facilitate the substitution process.

Major Products

    Oxidation: Formation of imines or oxides.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted cyclohexane derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological systems, potentially as a ligand or enzyme inhibitor.

    Medicine: Investigated for its pharmacological properties, possibly as a precursor to drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (1S)-1-(3,3,5-Trimethylcyclohexyl)ethanamine exerts its effects involves:

    Molecular Targets: Binding to specific receptors or enzymes in biological systems.

    Pathways: Modulating biochemical pathways, potentially affecting neurotransmission or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    (1R)-1-(3,3,5-Trimethylcyclohexyl)ethanamine: A stereoisomer with different spatial arrangement.

    Cyclohexylamine: A simpler amine with a cyclohexane ring.

    Trimethylcyclohexane: A compound with similar ring structure but lacking the ethanamine group.

Uniqueness

(1S)-1-(3,3,5-Trimethylcyclohexyl)ethanamine is unique due to its specific stereochemistry and the presence of both the cyclohexane ring and the ethanamine group, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(1S)-1-(3,3,5-trimethylcyclohexyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N/c1-8-5-10(9(2)12)7-11(3,4)6-8/h8-10H,5-7,12H2,1-4H3/t8?,9-,10?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANEKNQRRTWIWCG-KYHHOPLUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CC(C1)(C)C)C(C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CC(CC(C1)(C)C)[C@H](C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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